2-{7-oxospiro[3.5]nonan-1-yl}acetic acid
Description
2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid is a spirocyclic compound featuring a bicyclic framework where a cyclohexane ring (six-membered) and a cyclopentane ring (five-membered) share a single spiro carbon atom. The acetic acid moiety is attached to the spiro carbon at position 1 of the 7-oxospiro[3.5]nonane core. This structural motif confers unique conformational rigidity and electronic properties, making it a candidate for pharmaceutical and material science applications.
Properties
CAS No. |
2703780-35-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-oxospiro[3.5]nonan-1-yl}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent oxidation and functional group transformations yield the final product .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ketone moiety.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides and amines are common reagents for esterification and amidation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-{7-oxospiro[3
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Potential use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{7-oxospiro[3.5]nonan-1-yl}acetic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 2-{7-oxospiro[3.5]nonan-1-yl}acetic acid with three analogs:
Structural Analysis
Spirocyclic Isomerism
- The spiro system restricts conformational flexibility, which may enhance binding specificity in biological systems.
- 2-Oxaspiro[3.5]nonan-7-yl Analog: Replaces the ketone with an ether oxygen at position 2 . This reduces polarity and may improve metabolic stability compared to the target compound. The acetic acid substituent at position 7 could influence spatial orientation in crystal packing or intermolecular interactions.
Non-Spiro Analog: 2-(Biphenyl-4-yl)acetic Acid
- This compound lacks a spiro system but features a rigid biphenyl core. The aromatic rings contribute to π-π stacking interactions, as evidenced by its orthorhombic crystal structure (space group Pbcn) with distinct packing parameters (a = 46.248 Å, b = 6.465 Å) . The absence of a spiro system increases conformational freedom, which may reduce target selectivity compared to spirocyclic analogs.
Crystallographic and Computational Tools
While direct crystallographic data for the target compound are unavailable, software suites like SHELXL (for refinement) and ORTEP (for visualization) are widely used in structural determination of similar molecules . For example:
- SHELXL enables high-resolution refinement of anisotropic displacement parameters, critical for analyzing spiro systems with complex torsional angles .
- ORTEP-3 provides graphical interfaces to illustrate anisotropic thermal ellipsoids, aiding in the interpretation of steric strain in spirocyclic frameworks .
Research Implications and Gaps
- Synthetic Accessibility : The analogs in and are commercially available for research, suggesting feasible synthetic routes for the target compound.
- Pharmacological Potential: The biphenyl analog’s structural data (e.g., crystal packing) highlight the importance of rigidity in drug design, but spirocyclic systems like the target compound may offer superior bioavailability due to reduced entropy upon binding.
- Safety Profile : The H302 hazard associated with the 2-oxaspiro analog underscores the need for toxicity studies on the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
